molecular formula C21H17NO B3049402 1h-Indol-2-yl(diphenyl)methanol CAS No. 20538-21-0

1h-Indol-2-yl(diphenyl)methanol

Cat. No. B3049402
CAS RN: 20538-21-0
M. Wt: 299.4 g/mol
InChI Key: KALJVBVLZNPXBS-UHFFFAOYSA-N
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Description

“1h-Indol-2-yl(diphenyl)methanol” is a chemical compound with the molecular formula C21H17NO . It has an average mass of 299.366 Da and a monoisotopic mass of 299.131012 Da .


Synthesis Analysis

The synthesis of “1h-Indol-2-yl(diphenyl)methanol” involves several steps and precursors. Some of the precursors include Indoline , 1-hydroxyindole , and 1-methoxyindole . The synthesis process has been documented in various literature .


Molecular Structure Analysis

The molecular structure of “1h-Indol-2-yl(diphenyl)methanol” is complex, with a large number of carbon ©, hydrogen (H), and nitrogen (N) atoms . The exact structure can be found in various chemical databases .


Chemical Reactions Analysis

The chemical reactions involving “1h-Indol-2-yl(diphenyl)methanol” are complex and involve multiple steps. The formation of ethyl N-alkylated indol-2-carboxylates was confirmed by the disappearance of the indole NH proton signal from the 1H-NMR of these compounds .


Physical And Chemical Properties Analysis

“1h-Indol-2-yl(diphenyl)methanol” has a density of 1.233g/cm3, a boiling point of 435.5ºC at 760 mmHg, and a flash point of 217.2ºC . Its exact mass is 299.13100 and its molecular weight is 299.36600 .

Scientific Research Applications

Synthesis and Structural Analysis of Indole Derivatives

Indole derivatives, including compounds related to 1h-Indol-2-yl(diphenyl)methanol, have been studied extensively for their diverse applications across various scientific fields. A notable study synthesized and characterized novel indole-based derivatives, employing techniques like NMR, FT-IR, UV–Visible spectroscopy, and X-ray diffraction (XRD). The research highlighted the potential of these compounds for nonlinear optical (NLO) applications, supported by density functional theory (DFT) analyses and experimental data, suggesting significant prospects in high-tech applications related to NLO properties (Tariq et al., 2020).

Organocatalytic Applications in Chemical Reactions

Another study explored the use of aziridin-2-yl methanols, structurally similar to 1h-Indol-2-yl(diphenyl)methanol, as organocatalysts in Diels–Alder reactions and Friedel–Crafts alkylations. This research demonstrated the effectiveness of these compounds in catalyzing reactions involving N-methyl-pyrrole and N-methyl-indole, achieving moderate to good enantioselectivities and highlighting their utility in asymmetric synthesis (Bonini et al., 2006).

Antiproliferative Activity of Diphenyl Derivatives

In the realm of medicinal chemistry, a series of diphenyl(piperidin-4-yl)methanol derivatives were synthesized and evaluated for their antiproliferative effects against various carcinoma cell lines. The study identified specific compounds within this series as potent antiproliferative agents, showcasing the potential therapeutic applications of these and related molecules in cancer treatment (Prasad et al., 2010).

Catalytic Asymmetric Addition in Organic Synthesis

Research on enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol highlighted its application in catalytic asymmetric additions of organozinc reagents to aldehydes. The study presented a novel approach to the synthesis of this compound and demonstrated its efficacy in achieving high enantioselectivities in the ethylation, methylation, arylation, and alkynylation of aldehydes, contributing valuable insights into the development of chiral catalysts for asymmetric synthesis (Wang et al., 2008).

properties

IUPAC Name

1H-indol-2-yl(diphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO/c23-21(17-10-3-1-4-11-17,18-12-5-2-6-13-18)20-15-16-9-7-8-14-19(16)22-20/h1-15,22-23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALJVBVLZNPXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC4=CC=CC=C4N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50302268
Record name 1h-indol-2-yl(diphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50302268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1h-Indol-2-yl(diphenyl)methanol

CAS RN

20538-21-0
Record name NSC149901
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149901
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1h-indol-2-yl(diphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50302268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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